molecular formula C22H18ClNO3 B3542169 diphenylmethyl N-(4-chlorobenzoyl)glycinate

diphenylmethyl N-(4-chlorobenzoyl)glycinate

Cat. No. B3542169
M. Wt: 379.8 g/mol
InChI Key: WLCISNMPPJPWRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diphenylmethyl N-(4-chlorobenzoyl)glycinate, also known as DCMG, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCMG belongs to the class of compounds known as benzoyl glycinate derivatives, which have been found to exhibit a range of biological activities. In

Scientific Research Applications

Diphenylmethyl N-(4-chlorobenzoyl)glycinate has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus, suggesting its potential as an antiviral agent.

Mechanism of Action

The mechanism of action of diphenylmethyl N-(4-chlorobenzoyl)glycinate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of COX-2 by binding to its active site, thereby preventing the production of prostaglandins, which are involved in the inflammatory response. This compound has also been found to inhibit the activity of protein kinase C (PKC), an enzyme that plays a key role in cell signaling and proliferation. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to reduce the replication of several viruses, including HIV and hepatitis C virus, by inhibiting viral entry and replication.

Advantages and Limitations for Lab Experiments

One advantage of using diphenylmethyl N-(4-chlorobenzoyl)glycinate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound has been extensively studied for its biological activities, making it a well-characterized compound for research. However, one limitation of using this compound is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on diphenylmethyl N-(4-chlorobenzoyl)glycinate. One area of interest is its potential as a cancer therapy, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways. Finally, there is potential for the development of this compound analogs with improved biological activities and lower cost, which could further expand its applications in scientific research.

properties

IUPAC Name

benzhydryl 2-[(4-chlorobenzoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO3/c23-19-13-11-18(12-14-19)22(26)24-15-20(25)27-21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,21H,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCISNMPPJPWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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